molecular formula C20H18F2N2O4S2 B2870282 N-[(2,4-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115871-64-1

N-[(2,4-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2870282
CAS No.: 1115871-64-1
M. Wt: 452.49
InChI Key: MTGLTNWPOBBGLW-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the sulfonyl group, and subsequent attachment of the carboxamide group. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride: Shares the difluorobenzyl group but differs in the core structure and functional groups.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different reactivity and applications.

Uniqueness

N-(2,4-difluorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and carboxamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(21)11-17(13)22/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLTNWPOBBGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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